2-Imidazol-1-yl-ethylamine dihydrobromide
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Overview
Description
2-Imidazol-1-yl-ethylamine dihydrobromide is a biochemical compound with the molecular formula C5H9N3⋅2HBr and a molecular weight of 272.97 . It is commonly used in proteomics research and other biochemical applications . The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms .
Preparation Methods
The synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide typically involves the reaction of imidazole with ethylenediamine, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Imidazol-1-yl-ethylamine dihydrobromide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Scientific Research Applications
2-Imidazol-1-yl-ethylamine dihydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions . Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
2-Imidazol-1-yl-ethylamine dihydrobromide can be compared with other imidazole-containing compounds such as:
Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal medication with an imidazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrobromide salt, which enhances its solubility and stability in various applications .
Properties
IUPAC Name |
2-imidazol-1-ylethanamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPRYKSXJTJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592102 |
Source
|
Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167298-66-0 |
Source
|
Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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